Cas no 1904240-20-5 ((3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone)

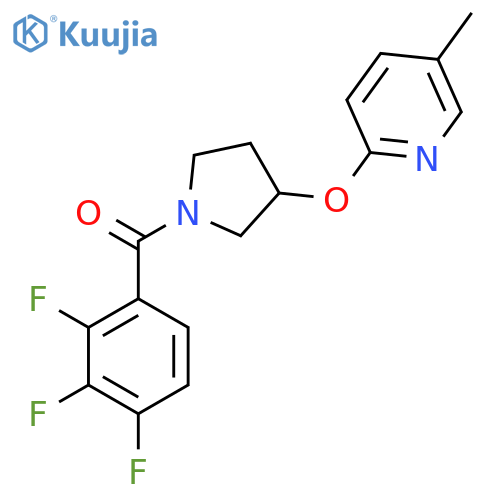

1904240-20-5 structure

商品名:(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone

(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone 化学的及び物理的性質

名前と識別子

-

- 5-methyl-2-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine

- [3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone

- F6476-7262

- (3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone

- 1904240-20-5

- AKOS025353891

- (3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone

-

- インチ: 1S/C17H15F3N2O2/c1-10-2-5-14(21-8-10)24-11-6-7-22(9-11)17(23)12-3-4-13(18)16(20)15(12)19/h2-5,8,11H,6-7,9H2,1H3

- InChIKey: UGKJKNJOMCRHEH-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C(C=CC=1C(N1CCC(C1)OC1C=CC(C)=CN=1)=O)F)F

計算された属性

- せいみつぶんしりょう: 336.10856221g/mol

- どういたいしつりょう: 336.10856221g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 454

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 42.4Ų

(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6476-7262-40mg |

5-methyl-2-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine |

1904240-20-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F6476-7262-2μmol |

5-methyl-2-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine |

1904240-20-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F6476-7262-50mg |

5-methyl-2-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine |

1904240-20-5 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F6476-7262-5μmol |

5-methyl-2-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine |

1904240-20-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F6476-7262-2mg |

5-methyl-2-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine |

1904240-20-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F6476-7262-20mg |

5-methyl-2-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine |

1904240-20-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F6476-7262-5mg |

5-methyl-2-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine |

1904240-20-5 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F6476-7262-100mg |

5-methyl-2-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine |

1904240-20-5 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F6476-7262-30mg |

5-methyl-2-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine |

1904240-20-5 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F6476-7262-10mg |

5-methyl-2-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyridine |

1904240-20-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

1904240-20-5 ((3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone) 関連製品

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量